rac-Frovatriptan Acid-d3 is a deuterated form of the triptan class of medications, specifically designed for the acute treatment of migraine. Triptans are a group of drugs that act as agonists at serotonin (5-HT) receptors, primarily the 5-HT_1B and 5-HT_1D subtypes, leading to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This compound is classified under the category of selective serotonin receptor agonists, which are used to alleviate migraine symptoms effectively.
The synthesis of rac-Frovatriptan Acid-d3 involves several steps that typically include the preparation of key intermediates and subsequent reactions to form the final product.
The molecular structure of rac-Frovatriptan Acid-d3 can be represented by its chemical formula, which includes deuterated atoms.
Property | Data |
---|---|
Molecular Formula | C₁₄H₁₉D₃N₂O₂S |
Molecular Weight | 285.4 g/mol |
Deuterium Atoms | 3 |
Functional Groups | Amine, Sulfonamide |
The chemical reactions involved in synthesizing rac-Frovatriptan Acid-d3 typically include:
The reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and correct molecular weight.
The mechanism through which rac-Frovatriptan Acid-d3 exerts its therapeutic effects is primarily through selective agonism at serotonin receptors:
The physical and chemical properties of rac-Frovatriptan Acid-d3 are critical for its application in migraine treatment:
Property | Data |
---|---|
Solubility | Moderate in water |
Stability | Enhanced by deuteration |
Melting Point | Specific range TBD |
rac-Frovatriptan Acid-d3 has several scientific uses primarily in pharmacological contexts:
rac-Frovatriptan Acid-d3 is a deuterated analog of the serotonin receptor agonist frovatriptan, featuring three deuterium atoms at the N-methyl group (CD₃ instead of CH₃). Its molecular formula is C₁₈H₂₂D₃N₃O₆, reflecting a succinate monohydrate salt with a 2:1:1 stoichiometry (frovatriptan-d₃ : succinic acid : water) [1] [3]. The structure comprises a tetrahydrocarbazole core linked to a carboxamide group, with deuterium incorporation at the methylamino moiety [7] [8]. Key structural characteristics include:
O.[²H]C([²H])([²H])NC₁CCc₂[nH]c₃ccc(cc₃c₂C₁)C(=O)N.OC(=O)CCC(=O)O
[1]. Table 1: Molecular Specifications of rac-Frovatriptan Acid-d3
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂D₃N₃O₆ (Succinate Monohydrate) |
Accurate Mass | 382.193 g/mol |
Deuterium Positions | N-Methyl group (CD₃) |
Isotopic Enrichment | >95% |
CAS Number (Free Base) | 1129545-77-2 |
The "rac-" prefix denotes a racemic mixture of (R)- and (S)-enantiomers. The chiral center at the C3 position of the tetrahydrocarbazole ring governs stereoselective receptor binding [9]. Key distinctions:
Solubility: The succinate monohydrate salt enhances water solubility, critical for analytical applications. Non-deuterated frovatriptan succinate is freely soluble in water (>10 mg/mL), with deuteration minimally altering this property [1] [3].
Stability:
Crystallography:Monohydrate crystals stabilize the lattice via hydrogen bonding between the succinate anions and water molecules. X-ray diffraction (unavailable for deuterated form) of non-deuterated frovatriptan succinate reveals a monoclinic crystal system [1] [3].
Table 2: Physicochemical and Handling Parameters
Parameter | Characteristic |
---|---|
Storage Temperature | -20°C (long-term) |
Shipping Condition | Ambient temperature |
Solid Form | Crystalline monohydrate |
HPLC Purity | >95% (chemical and isotopic) |
Handling Precautions | Protect from light and moisture |
Metabolic Stability:Deuteration at the N-methyl group impedes cytochrome P450 (CYP1A2)-mediated demethylation, the primary metabolic pathway. Clinical studies show frovatriptan's half-life increases from 26–30 hours (non-deuterated) to >35 hours in deuterated analogs, reducing clearance by ~20% [6] [8].
Analytical Utility:
Structural Comparisons:
Table 3: Functional Comparisons with Non-deuterated Frovatriptan
Property | rac-Frovatriptan Acid-d3 | Non-deuterated Frovatriptan |
---|---|---|
Primary Metabolic Route | CYP1A2-demethylation (slower) | CYP1A2-demethylation |
Half-life (t₁/₂) | >35 hours* | 26–30 hours |
Mass Spectrometry (MS) | m/z 285.2 [M+H]⁺ | m/z 282.2 [M+H]⁺ |
Receptor Binding (IC₅₀) | Equivalent to non-deuterated form | 1.2 nM (5-HT1B) |
Estimated from deuterium isotope effects on metabolism [6] [8] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: